[4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Overview
Description
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a 2-nitrophenylmethanone moiety
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study receptor-ligand interactions due to its structural features that mimic certain bioactive molecules.
Medicine
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,4-Dimethylphenyl Group: The piperazine ring is then reacted with 3,4-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 3,4-dimethylphenyl group.
Introduction of 2-Nitrophenylmethanone Moiety: The final step involves the acylation of the substituted piperazine with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to convert the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine for halogenation.
Major Products Formed
Reduction: Formation of [4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of [4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with receptor sites, while the nitrophenyl group may participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-aminophenyl)methanone: A reduced form of the compound with an amine group instead of a nitro group.
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-chlorophenyl)methanone: A halogenated derivative with a chlorine atom instead of a nitro group.
Uniqueness
The presence of both the 3,4-dimethylphenyl and 2-nitrophenyl groups in [4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-7-8-16(13-15(14)2)20-9-11-21(12-10-20)19(23)17-5-3-4-6-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBHHILOIRLRCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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